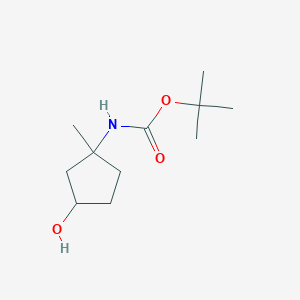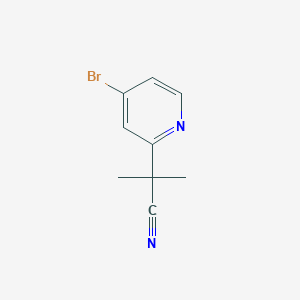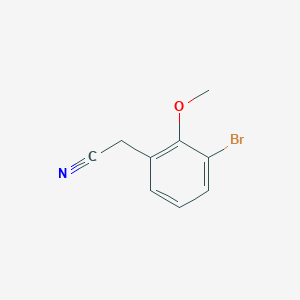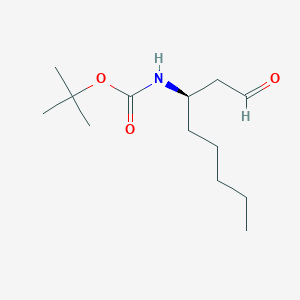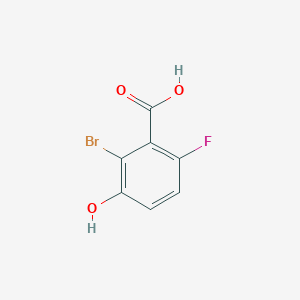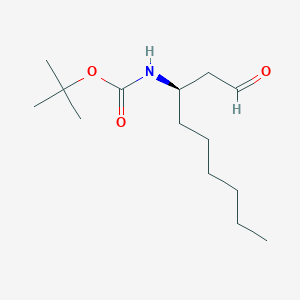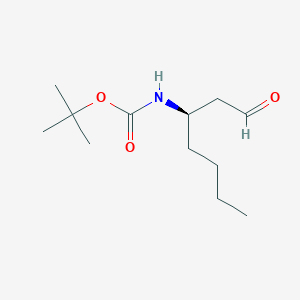
N-Boc-(+/-)-3-aminoheptanal; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-(+/-)-3-aminoheptanal is an organic compound with the molecular formula C7H15NO2. It is a derivative of the amino acid alanine and is widely used in chemical synthesis and scientific research. N-Boc-(+/-)-3-aminoheptanal is commercially available in 98% purity and is a useful starting material for a variety of synthetic transformations.
Wissenschaftliche Forschungsanwendungen
N-Boc-(+/-)-3-aminoheptanal has a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of peptides, amino acids, and other biologically active compounds. It is also used as a reagent in the synthesis of peptide nucleic acid (PNA) and other nucleic acid analogs. Furthermore, N-Boc-(+/-)-3-aminoheptanal is used as a building block in the synthesis of peptide-based drugs and other pharmaceuticals.
Wirkmechanismus
N-Boc-(+/-)-3-aminoheptanal is an important building block for the synthesis of biologically active compounds. It acts as a nucleophile in a variety of organic reactions, and can be used to form amide bonds with other molecules. It can also be used to form amide bonds with peptides and other biologically active compounds.
Biochemical and Physiological Effects
N-Boc-(+/-)-3-aminoheptanal has been studied for its potential biochemical and physiological effects. It has been shown to have a positive effect on the activity of certain enzymes, and has been found to be an effective inhibitor of the enzyme cytochrome c oxidase. Furthermore, it has been found to have anti-inflammatory, anti-oxidative, and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-Boc-(+/-)-3-aminoheptanal is a useful starting material for a variety of synthetic transformations, and has a wide range of scientific research applications. It is commercially available in 98% purity, and has a relatively low cost. However, it is important to note that the use of this compound may be limited in some lab experiments due to its potential toxicity.
Zukünftige Richtungen
The potential of N-Boc-(+/-)-3-aminoheptanal as a starting material for the synthesis of biologically active compounds is still being explored. Future research should focus on the development of novel synthetic strategies for the synthesis of peptides, amino acids, and other biologically active compounds. Furthermore, further studies should be conducted to better understand the biochemical and physiological effects of this compound. Additionally, more research should be done to assess the potential toxicity of this compound and to develop safer and more efficient methods for its use in lab experiments.
Synthesemethoden
N-Boc-(+/-)-3-aminoheptanal can be synthesized in a two-step process starting from the commercially available amino acid alanine. The first step involves the conversion of alanine to its N-Boc protected derivative, which is carried out by reacting alanine with Boc anhydride in the presence of a base such as pyridine. The second step involves the conversion of the N-Boc protected alanine to N-Boc-(+/-)-3-aminoheptanal by reacting the protected alanine with ethyl chloroformate in the presence of a strong base such as sodium hydroxide.
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R)-1-oxoheptan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,15)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEBJRLJYYWIJK-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(3R)-1-oxoheptan-3-yl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

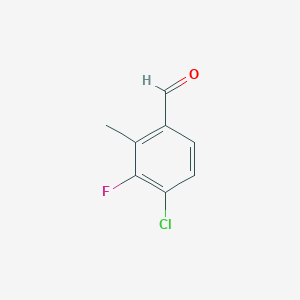
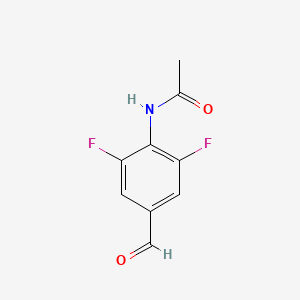
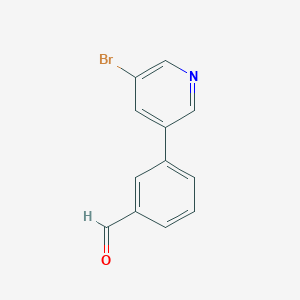
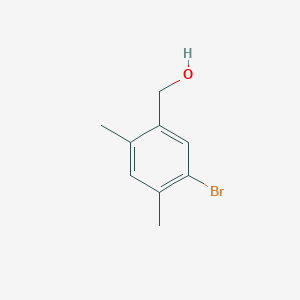
![5-[(Z)-(4-Oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6359644.png)
